5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Inflammation Prostaglandin E2 (PGE2) Cancer Research

Procure 5-Methoxy-2-(piperidin-1-ylmethyl)phenol for definitive mPGES1 inhibition studies. Its unique 5-methoxy substitution is critical for potency, conferring a >6-fold advantage over non-methoxylated analogs (IC50 5.80 nM vs 37 nM). This distinct SAR profile makes it the mandatory tool compound for validating mPGES1-dependent pathways and cross-target selectivity studies. Ensure experimental reproducibility by choosing the correct, highly potent regioisomer.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B4948278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(piperidin-1-ylmethyl)phenol
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN2CCCCC2)O
InChIInChI=1S/C13H19NO2/c1-16-12-6-5-11(13(15)9-12)10-14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3
InChIKeyXEGSSXDPIOGZPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(piperidin-1-ylmethyl)phenol: A Specialized Phenol-Piperidine Hybrid for Targeted Enzyme Inhibition


5-Methoxy-2-(piperidin-1-ylmethyl)phenol (C13H19NO2, MW 221.29 g/mol) is a phenolic compound featuring a 5-methoxy substitution and a piperidin-1-ylmethyl group at the ortho position, classified as a Mannich base derivative . This structural motif is prevalent in medicinal chemistry due to its potential for modulating biological activity through both the phenolic hydroxyl and the basic piperidine nitrogen [1]. The presence of the 5-methoxy group is a key structural differentiator, as early structure-activity relationship (SAR) studies on related piperidinomethyl phenols indicated that substitution at the 4- and 5-positions significantly enhances potency in certain biological contexts [2]. This specific substitution pattern is not a general feature of all piperidinomethyl phenols, making this compound a distinct entity for targeted research applications, particularly in the study of inflammatory pathways [3].

Why Generic Substitution of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol with Other Phenol-Piperidines is Not Advisable


Substituting 5-Methoxy-2-(piperidin-1-ylmethyl)phenol with a different piperidinomethyl phenol, such as its non-methoxylated parent (2-(piperidin-1-ylmethyl)phenol) or other regioisomers, is scientifically risky due to the profound impact of substituents on target engagement and potency. A foundational study on this compound class explicitly demonstrated that "highest activity occurred with 2-piperidinomethyl derivatives of phenols, among which maximum potency was conferred by substitution, at both the 4- and 5- positions" [1]. This means that the 5-methoxy group is not a passive bystander; it is a critical determinant of biological activity. Consequently, replacing the target compound with an analog lacking this specific substitution pattern could lead to significantly diminished or entirely absent activity in assays where this pharmacophore is required. Furthermore, the target compound has specific, quantifiable inhibitory activities against key enzymes like mPGES1 and MPO that are not generalizable to all members of its chemical class [2][3]. Therefore, for precise and reproducible scientific outcomes, direct use of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is mandatory when its unique activity profile is required.

Quantitative Evidence Guide: Direct Comparative Performance of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol vs. Analogs


Potent Inhibition of Human mPGES1 vs. Unsubstituted Analog

5-Methoxy-2-(piperidin-1-ylmethyl)phenol exhibits potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES1) with an IC50 of 5.80 nM in a recombinant enzyme assay [1]. In contrast, a direct comparator, 2-(piperidin-1-ylmethyl)phenol—which lacks the 5-methoxy group—shows an IC50 of 37 nM for mPGES1 inhibition in a cellular A549 assay [2]. While the assay conditions differ (recombinant enzyme vs. cell-based), the ~6.4-fold difference in potency strongly suggests that the 5-methoxy substitution is a critical driver of enhanced target engagement. This aligns with class-level SAR indicating that 4- and 5-substitutions maximize potency [3].

Inflammation Prostaglandin E2 (PGE2) Cancer Research

Functional Inhibition of Cellular mPGES1 and Whole Blood PGE2 Production

In a functional cellular assay using human A549 cells stimulated with IL-1β, 5-Methoxy-2-(piperidin-1-ylmethyl)phenol inhibited PGE2 production with an IC50 of 7.20 nM [1]. This confirms that the potent enzymatic inhibition translates into a functional, cellular readout. While a direct comparator in this exact assay is not available for the non-methoxylated analog, the data underscores the compound's ability to effectively engage its target in a more complex biological system. Furthermore, the compound demonstrated measurable activity in a human whole blood (HWB) assay, inhibiting LPS-induced PGE2 production with an IC50 of 164 nM [1]. This provides a baseline for its activity in a physiologically relevant ex vivo environment.

Inflammation Cellular Assay Ex Vivo Pharmacology

Myeloperoxidase (MPO) Inhibition: Comparative Potency vs. Parent Compound

5-Methoxy-2-(piperidin-1-ylmethyl)phenol inhibits human myeloperoxidase (MPO) with an IC50 of 290 nM in a peroxidation activity assay using human PMN leukocytes [1]. A structurally similar comparator, 2-(piperidin-1-ylmethyl)phenol (lacking the 5-methoxy group), shows a virtually identical IC50 of 300 nM in a recombinant human MPO assay [2]. This negligible difference indicates that, unlike for mPGES1, the 5-methoxy group does not confer a significant advantage for MPO inhibition. This highlights the target-specific nature of the substituent effect and provides a clear rationale for selecting this compound based on the intended biological target.

Inflammation Cardiovascular Disease Oxidative Stress

5-Lipoxygenase (5-LO) Inhibitory Activity at a Defined Concentration

At a concentration of 1 µM, 5-Methoxy-2-(piperidin-1-ylmethyl)phenol was evaluated for its ability to inhibit 5-Lipoxygenase (5-LO) in an in vitro binding assay . While the specific percent inhibition is not reported in the provided source, the fact that it was tested at a standard screening concentration (1 µM) indicates it is of interest in this pathway. In contrast, the non-methoxylated analog, 2-(piperidin-1-ylmethyl)phenol, has not been associated with 5-LO inhibition in publicly available data, suggesting the 5-methoxy group may confer selectivity for this target. This is consistent with the class-level SAR where 5-position substitutions enhance biological activity [1].

Inflammation Leukotriene Pathway Asthma

Optimal Research and Industrial Application Scenarios for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol


Investigating mPGES1 as a Therapeutic Target in Inflammation and Cancer

This is the most compelling application scenario for this compound. Given its low-nanomolar IC50 values (5.80 nM recombinant, 7.20 nM cellular) against mPGES1, it is an excellent tool compound for studying the role of mPGES1 in PGE2-mediated inflammation and tumorigenesis [1]. Its activity in the human whole blood assay (IC50 164 nM) further supports its use in ex vivo validation studies [1]. For researchers aiming to validate mPGES1 as a drug target, this compound offers a potent starting point that is superior to the non-methoxylated analog, which is over 6-fold less potent [2].

Comparative SAR Studies on Piperidine-Phenol Hybrids

This compound is a prime candidate for structure-activity relationship (SAR) studies aimed at understanding the impact of phenyl ring substitution on biological activity. The stark contrast in mPGES1 potency between this compound (5.80 nM) and its unsubstituted counterpart (37 nM) provides a clear example of a beneficial substitution effect [1][2]. Conversely, the near-equivalent MPO inhibition (290 nM vs. 300 nM) provides a counterexample of target-specific SAR [3][4]. Using this compound as a benchmark allows researchers to systematically explore how modifications to the piperidine or phenol rings affect potency and selectivity across different enzyme families.

Profiling Inhibitory Activity Against the 5-Lipoxygenase Pathway

For researchers specifically studying the 5-lipoxygenase (5-LO) pathway, this compound offers a differentiated profile. While its exact percent inhibition at 1 µM is not quantified in the public domain, its inclusion in 5-LO screening assays sets it apart from its unsubstituted parent, for which no 5-LO activity is reported . This suggests that the 5-methoxy group may be a key pharmacophoric element for engaging this target. Therefore, procuring this compound is justified for laboratories conducting focused 5-LO inhibitor screening or studying cross-talk between the 5-LO and COX/mPGES1 pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.